Cas no 418776-49-5 ((2-phenylethyl)[(pyridin-2-yl)methyl]amine)

(2-Phenylethyl)[(pyridin-2-yl)methyl]amine is a versatile bidentate ligand featuring both a pyridyl and amine functional group, enabling strong coordination with transition metals. Its hybrid structure, combining aromatic and aliphatic components, enhances stability in catalytic systems while allowing tunable electronic properties. The compound is particularly useful in asymmetric synthesis and homogeneous catalysis due to its ability to form chelate complexes with high stereoselectivity. Its synthetic flexibility permits modifications to optimize performance in specific applications, such as cross-coupling reactions or enantioselective transformations. The ligand’s robustness under varying conditions makes it suitable for industrial and academic research in organometallic chemistry and pharmaceutical intermediates.
(2-phenylethyl)[(pyridin-2-yl)methyl]amine structure
418776-49-5 structure
Product Name:(2-phenylethyl)[(pyridin-2-yl)methyl]amine
CAS No:418776-49-5
MF:C14H16N2
MW:212.290243148804
MDL:MFCD01135071
CID:1070577
PubChem ID:2063754
Update Time:2025-06-08

(2-phenylethyl)[(pyridin-2-yl)methyl]amine Chemical and Physical Properties

Names and Identifiers

    • 2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine
    • Phenethyl-pyridin-2-ylmethyl-amine
    • (2-phenylethyl)(2-pyridylmethyl)amine
    • (2-phenylethyl)(pyridin-2-ylmethyl)amine
    • (2-phenylethyl)(pyridin-2-ylmethyl)amine(SALTDATA: 2HCl)
    • BBL013849
    • CTK4I5336
    • MolPort-000-892-275
    • SBB007228
    • (2-phenylethyl)[(pyridin-2-yl)methyl]amine
    • VS-04021
    • AB00088147-01
    • AKOS000235203
    • EN300-230138
    • 418776-49-5
    • SB55111
    • n-(2-phenylethyl)-n-(pyridin-2-ylmethyl)amine
    • N-PHENETHYL-N-(2-PYRIDYLMETHYL)AMINE
    • 2-phenyl-N-(2-pyridylmethyl)ethanamine
    • Cambridge id 5541310
    • F2189-0553
    • STK193455
    • DTXSID90366329
    • Phenethyl-pyridin-2-yl-methylamine
    • A872988
    • AG-690/11822196
    • MDL: MFCD01135071
    • Inchi: 1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2
    • InChI Key: BPCVSTFLDMPNBX-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC=CN=1)CCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 212.131348519g/mol
  • Monoisotopic Mass: 212.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.9Ų

(2-phenylethyl)[(pyridin-2-yl)methyl]amine Security Information

  • HazardClass:IRRITANT

(2-phenylethyl)[(pyridin-2-yl)methyl]amine Pricemore >>

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